N-(4-methylphenyl)-4,7-dioxo-2-(piperidin-1-yl)-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide
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Overview
Description
N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a pyrimidine ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving a suitable diamine and a diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction using a piperidine derivative.
Attachment of the Carboxamide Group: The carboxamide group is attached through an amidation reaction using an appropriate amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Drug Development: The compound serves as a lead molecule in the development of new drugs with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit the activity of protein kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE: shares structural similarities with other pyrido[2,3-d]pyrimidine derivatives, such as:
Uniqueness
The uniqueness of N-(4-METHYLPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct pharmacological properties. This compound exhibits a unique binding affinity to certain molecular targets, making it a promising candidate for drug development .
Properties
Molecular Formula |
C20H23N5O3 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(4-methylphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H23N5O3/c1-12-5-7-13(8-6-12)21-18(27)14-11-15(26)22-17-16(14)19(28)24-20(23-17)25-9-3-2-4-10-25/h5-8,14H,2-4,9-11H2,1H3,(H,21,27)(H2,22,23,24,26,28) |
InChI Key |
WLOREKSUBVMZPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4 |
Origin of Product |
United States |
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